

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B167498

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **2-Nitro-4-(trifluoromethyl)phenylacetic acid**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative.

The presence of both a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and potential biological activity.

Property	Value	Source
IUPAC Name	2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid	N/A
CAS Number	1735-91-7	
Molecular Formula	C ₉ H ₆ F ₃ NO ₄	
Molecular Weight	249.15 g/mol	
Physical Form	Solid	
Melting Point	144-146 °C	
Boiling Point	323.9 °C at 760 mmHg	
Solubility	Data not available in search results. Phenylacetic acid is slightly soluble in water and soluble in oils, ethanol, ethyl ether, and carbon disulfide.	[1]
pKa	Data not available in search results.	

Spectroscopic Data

Experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **2-Nitro-4-(trifluoromethyl)phenylacetic acid** were not available in the performed search. The provided search results contained spectral information for similar but distinct compounds.

Synthesis and Purification

A general method for the synthesis of **2-Nitro-4-(trifluoromethyl)phenylacetic acid** and its derivatives is described in patent literature.[2][3] The synthesis proceeds through a multi-step process, which is outlined below.

Experimental Protocol: General Synthesis

Step 1: Nitration of 4-substituted Halogenobenzene A 4-substituted halogenobenzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent to yield 2-X-5-substituted-nitrobenzene (where X is a halogen).[3]

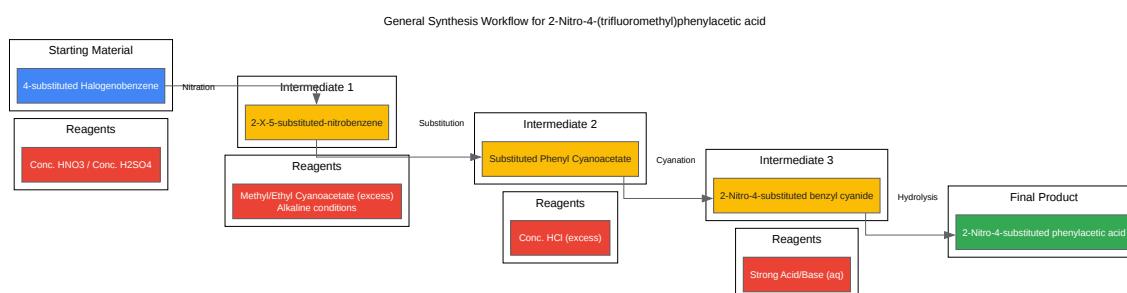
Step 2: Substitution Reaction The resulting nitrobenzene derivative undergoes a substitution reaction with an excess of methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions.[3]

Step 3: Cyanation The product from the previous step is reacted with excess concentrated hydrochloric acid to yield 2-nitro-4-substituted benzyl cyanide.[3]

Step 4: Hydrolysis The final step involves the hydrolysis of the benzyl cyanide derivative in a strong acid or strong alkaline aqueous solution to produce 2-nitro-4-substituted phenylacetic acid.[3]

Purification: Purification of the final product can be achieved through recrystallization.[4] The crude solid is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purified crystals. The choice of solvent will depend on the solubility of the compound at different temperatures.

Synthesis Workflow



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Caption: General synthesis workflow for **2-Nitro-4-(trifluoromethyl)phenylacetic acid**.

Potential Biological Activity

Research suggests that phenylacetic acid derivatives possess a range of biological activities. While specific studies on **2-Nitro-4-(trifluoromethyl)phenylacetic acid** are limited, related compounds have shown potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Phenylacetic acid isolated from *Bacillus megaterium* has demonstrated antibacterial activity against *Agrobacterium tumefaciens*.^[5] The proposed mechanism involves the disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism.^[5]

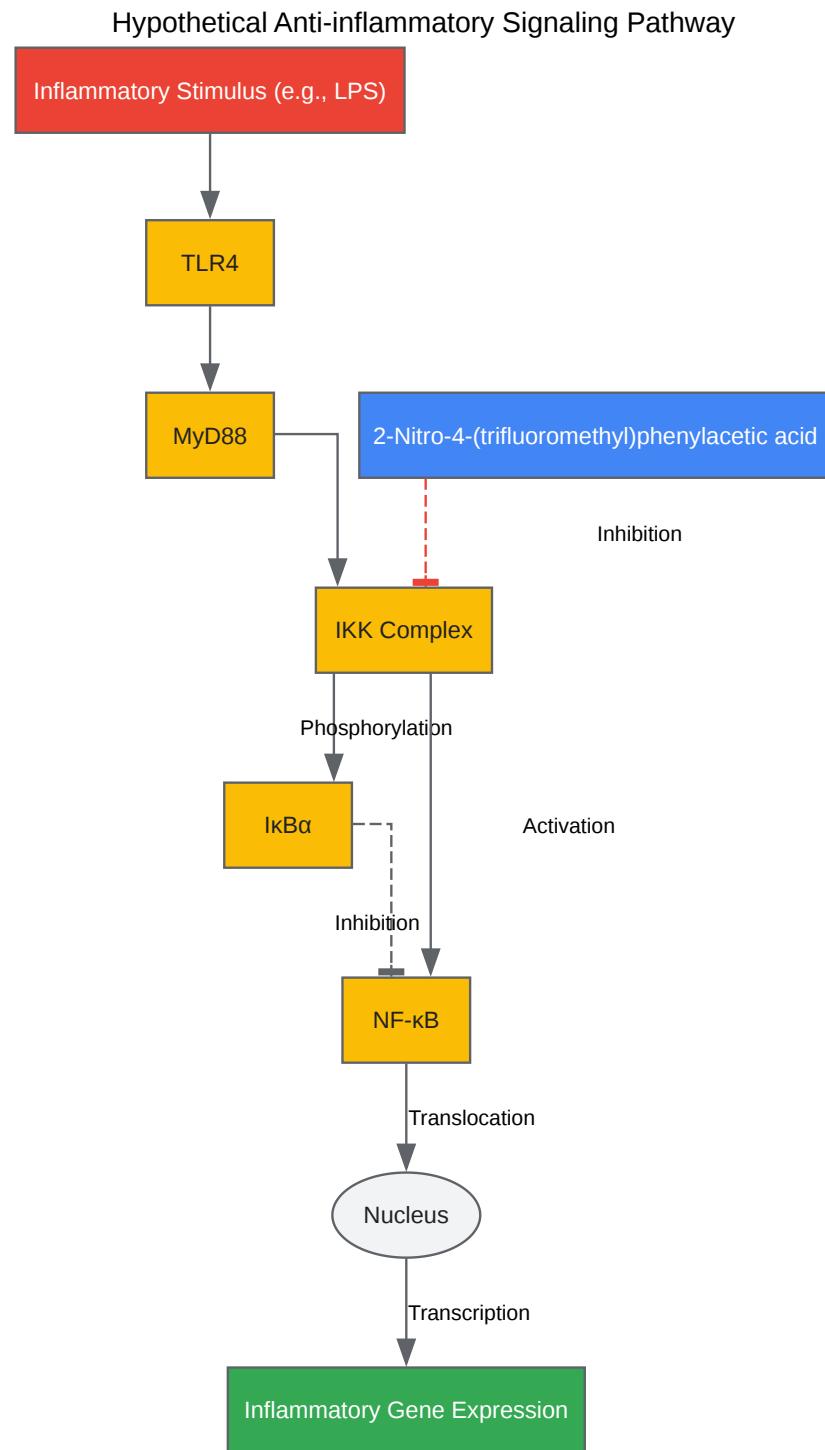
The antimicrobial effects of phenolic compounds are often attributed to their ability to disrupt the bacterial cell wall and membrane.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of various phytochemicals are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.[7] A common mechanism involves the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory gene expression.[7]

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a generalized signaling pathway through which a phenylacetic acid derivative might exert anti-inflammatory effects. Note: This is a hypothetical pathway based on known anti-inflammatory mechanisms and has not been experimentally validated for **2-Nitro-4-(trifluoromethyl)phenylacetic acid**.

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Caption: Hypothetical anti-inflammatory signaling pathway.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling similar chemical compounds include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or vapors.

Conclusion

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a compound of interest for its potential applications in drug discovery, particularly in the areas of antimicrobial and anti-inflammatory research. While general synthetic methods are available, a significant lack of publicly available experimental data, especially spectroscopic information, highlights the need for further characterization of this molecule to fully elucidate its chemical and biological properties. This guide provides a foundational understanding of the compound based on the currently available information and serves as a starting point for future research endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167498#2-nitro-4-trifluoromethyl-phenylacetic-acid-chemical-properties]

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